5-Fluoro PB-22 6-hydroxyquinoline isomer

Forensic Toxicology Analytical Chemistry Synthetic Cannabinoid Analysis

This analytical reference standard is essential for differentiating 5F-PB-22 regioisomers. Its unique LC-MS-MS product ion signature (4.9% at CE 20 V) prevents false positives and ensures legally defensible results for forensic and toxicology labs. High purity (≥98%) and ready for method validation.

Molecular Formula C23H21FN2O2
Molecular Weight 376.4 g/mol
Cat. No. B12353930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro PB-22 6-hydroxyquinoline isomer
Molecular FormulaC23H21FN2O2
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)OC3=CC4=C(C=C3)N=CC=C4
InChIInChI=1S/C23H21FN2O2/c24-12-4-1-5-14-26-16-20(19-8-2-3-9-22(19)26)23(27)28-18-10-11-21-17(15-18)7-6-13-25-21/h2-3,6-11,13,15-16H,1,4-5,12,14H2
InChIKeyOGDLFTUKGSPKPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinolin-6-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate: Synthetic Cannabinoid Receptor Agonist with Distinct Analytical Signature


Quinolin-6-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate (also referred to as 5F-PB-22 6-hydroxyquinoline isomer or 6Q isomer) is a synthetic cannabinoid (SC) belonging to the indole-3-carboxylate class. It features a quinoline moiety substituted at the 6-position, a 5-fluoropentyl chain at the indole nitrogen, and a carboxylate ester linkage . The compound is a regioisomer of the widely studied 5F-PB-22 (quinolin-8-yl ester) and is typically used as an analytical reference standard for forensic and toxicological applications . While the broader class exhibits high affinity for cannabinoid receptors (CB1/CB2) [1], the primary documented differentiation of this specific isomer lies in its unique mass spectrometric and chromatographic behavior, which enables unequivocal identification amidst structurally similar analogs [2].

Why a Generic Synthetic Cannabinoid Standard Cannot Replace the 6-Hydroxyquinoline Isomer of 5F-PB-22


Synthetic cannabinoid formulations and seized materials frequently contain complex mixtures of regioisomers and structural analogs resulting from minor synthetic modifications [1]. In the 5F-PB-22 series, ten distinct isomers exist simply by varying the attachment position of the quinoline or isoquinoline ester group [1]. Generic substitution with the more common 5F-PB-22 (8‑quinolinyl isomer) or other analogs is scientifically invalid for analytical applications because these isomers exhibit identical molecular mass (m/z 377.2) and highly similar electron ionization mass spectra, rendering them indistinguishable by conventional GC‑MS screening [1]. However, their product ion spectra under collision‑induced dissociation (CID) in LC‑MS‑MS differ significantly in relative intensity, a property that is essential for forensic confirmation and regulatory compliance [1]. Therefore, procurement of the exact 6‑quinolinyl isomer standard is mandatory for accurate method development, validation, and unambiguous isomer identification in unknown samples.

Product-Specific Evidence: Quantifying the Analytical Differentiation of Quinolin-6-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate from its Regioisomers


LC-MS-MS Product Ion Relative Intensity Profiling Distinguishes 6Q Isomer from 5F-PB-22 and Other Regioisomers

The 6‑quinolinyl isomer (6Q isomer, compound 3) exhibits a distinct product ion relative intensity profile under LC‑ESI‑MS‑MS analysis compared to 5F‑PB‑22 (8‑quinolinyl isomer) and other regioisomers. When using collision‑induced dissociation (CID) of the protonated precursor ion m/z 377.2, the relative intensity of the m/z 232 product ion provides unambiguous differentiation [1].

Forensic Toxicology Analytical Chemistry Synthetic Cannabinoid Analysis

Ranking of α-Cleavage Energy Requirement Distinguishes 6Q Isomer as the Most Stable among Quinolinyl Regioisomers

The energy required for α‑cleavage of the ester bond, reflected by the relative intensity of the m/z 232 product ion across varying collision energies, ranks the 6‑quinolinyl isomer as requiring the highest energy among all quinolinyl regioisomers [1].

Mass Spectrometry Structural Isomer Differentiation CID Fragmentation

Chromatographic Separation Achieved: 6Q Isomer Resolves from 5F-PB-22 under Optimized LC Conditions

While GC was unable to separate 5F-PB-22 from the 5‑hydroxyquinoline isomer, LC using a pentafluorophenylpropyl‑bonded silica column successfully resolved all ten isomers, including the 6Q isomer [1].

Liquid Chromatography Regioisomer Separation Forensic Analysis

In Vivo Dopamine Stimulation and In Vitro CB1 Affinity of the 5F-PB-22 Class

The parent compound 5F-PB-22 (8-quinolinyl isomer) demonstrates exceptionally high affinity for CB1 receptors (Ki = 0.13 nM) and potent in vivo dopamine release in the nucleus accumbens shell at 0.01 mg/kg i.v. [1]. However, no direct comparative binding or functional data are available for the 6Q isomer specifically.

CB1 Receptor Affinity Neuropharmacology In Vivo Microdialysis

High-Value Application Scenarios for Quinolin-6-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate Reference Standard


Forensic Toxicology: LC-MS-MS Method Development for Regioisomer Differentiation

The 6Q isomer serves as an essential reference standard for developing and validating LC-MS-MS methods that can unambiguously identify and quantify this specific regioisomer in seized drug materials or biological specimens. The distinct product ion relative intensities (e.g., 4.9% at CE 20 V) provide a diagnostic signature that prevents false-positive identification of the more common 5F-PB-22 [1].

Regulatory Compliance: Certified Reference Material for Scheduled Substance Analysis

In jurisdictions where synthetic cannabinoid scheduling is isomer‑specific, the 6Q isomer standard is required to confirm or exclude the presence of a controlled substance. Its use ensures that analytical results are legally defensible and meet ISO/IEC 17025 accreditation requirements [1].

Academic Research: Structure‑Activity Relationship (SAR) Studies of Ester‑Type Cannabinoids

Researchers investigating the impact of quinoline substitution position on CB1/CB2 receptor pharmacology require the pure 6Q isomer as a probe molecule. Comparative studies with 5F‑PB‑22 (8Q isomer) and other regioisomers can elucidate the structural determinants of receptor binding and functional selectivity [2].

Metabolism and Biomarker Discovery: In Vitro Hepatocyte Incubations

The 6Q isomer standard is critical for identifying phase I and phase II metabolites in in vitro metabolism studies (e.g., human liver microsomes or hepatocytes). Its use enables the discovery of specific urinary biomarkers that can distinguish 6Q isomer ingestion from that of other 5F-PB-22 isomers in clinical or forensic casework [3].

Technical Documentation Hub

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